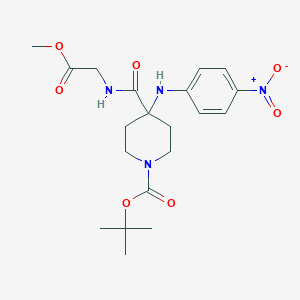

N-Methoxycarbonylmethyl 1-BOC-4-(4-nitrophenylamino)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-Methoxycarbonylmethyl 1-BOC-4-(4-nitrophenylamino)piperidine-4-carboxamide" is a chemically synthesized molecule that likely contains a piperidine backbone, which is a common structural motif in medicinal chemistry due to its presence in many biologically active compounds. The molecule features several functional groups, including a BOC-protected amine, a nitrophenylamino substituent, and a methoxycarbonylmethyl group, which suggest its potential utility in pharmaceutical applications or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of piperidine derivatives can involve various strategies, including asymmetric carbon-carbon bond formations and conjugate additions, as seen in the synthesis of substituted piperidines using lithiated N-Boc allylic and benzylic amines . The use of N-Boc protection is a common strategy to protect the amine functionality during synthetic procedures. Additionally, piperidines with ester functionalities can act as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions, which could be a potential method for introducing the methoxycarbonylmethyl group .

Molecular Structure Analysis

Piperidine derivatives often adopt specific conformations that can be influenced by their substituents. For example, a related piperidin-4-one compound prefers a chair conformation with equatorial orientations of all substituents . The presence of bulky or electron-withdrawing groups, such as a nitrophenyl group, can affect the molecule's conformation and, consequently, its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The functional groups present in the compound suggest that it could participate in various chemical reactions. The BOC group can be removed under acidic conditions, revealing a free amine that can engage in further reactions. The nitro group can undergo reduction to an amine, providing a pathway to secondary amines. The methoxycarbonyl group could be involved in reactions with nucleophiles or be transformed into other ester or acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The presence of the BOC group suggests that the compound would be stable under basic conditions but could be deprotected under acidic conditions. The nitro group is typically associated with electron-withdrawing properties, which could affect the compound's acidity and basicity. The methoxycarbonylmethyl group could confer some degree of solubility in organic solvents. The overall molecular structure, including the piperidine ring, would influence the compound's boiling point, melting point, and solubility in various solvents .

Applications De Recherche Scientifique

Chemical Synthesis and Applications

N-Methoxycarbonylmethyl 1-BOC-4-(4-nitrophenylamino)piperidine-4-carboxamide is used in various chemical syntheses and research applications. Notably, derivatives of this compound, particularly those with a piperidine structure, are utilized as key intermediates in the formation of more complex chemical entities.

Palladium-Catalyzed Aminocarbonylation : Alkoxycarbonylpiperidines, similar to the mentioned compound, are used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This process is significant for the formation of carboxamides and ketocarboxamides from iodobenzene and iodoalkenes, leading to compounds with potential pharmaceutical applications (Takács et al., 2014).

Synthesis of Radiotracers : In the field of nuclear medicine, derivatives of piperidine, which are structurally related to N-Methoxycarbonylmethyl 1-BOC-4-(4-nitrophenylamino)piperidine-4-carboxamide, have been synthesized for use as radiotracers. These compounds, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, are valuable in positron emission tomography (PET) studies for imaging CB1 cannabinoid receptors (Katoch-Rouse & Horti, 2003).

Peptide Chemistry : The compound is also relevant in peptide chemistry. Urethane-type protecting groups, such as BOC (tert-butyloxycarbonyl), are utilized in the synthesis of L-asparagine and L-glutamine derivatives. This approach is crucial for creating peptides with specific properties and functionalities (Sakura, Hirose, & Hashimoto, 1985).

Pharmaceutical Research

In pharmaceutical research, derivatives of N-Methoxycarbonylmethyl 1-BOC-4-(4-nitrophenylamino)piperidine-4-carboxamide are important for the development of new drugs.

PET Imaging in Neuropsychiatric Disorders : Compounds derived from this chemical structure, such as N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, show promise as PET radioligands. They can be used for the in vivo quantification of 5-HT1A receptors, providing insights into neuropsychiatric disorders (García et al., 2014).

Serotonin Receptor Studies : Other derivatives have been synthesized for studying serotonin receptors, which are critical in understanding and treating various mental health disorders. These derivatives include 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives, which have shown potential as serotonin 4 receptor agonists (Sonda et al., 2003).

Propriétés

IUPAC Name |

tert-butyl 4-[(2-methoxy-2-oxoethyl)carbamoyl]-4-(4-nitroanilino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O7/c1-19(2,3)31-18(27)23-11-9-20(10-12-23,17(26)21-13-16(25)30-4)22-14-5-7-15(8-6-14)24(28)29/h5-8,22H,9-13H2,1-4H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMYTCULCBMPCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)NCC(=O)OC)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[3-methyl-2,6-dioxo-7-(3-pyrimidin-2-ylsulfanylpropyl)purin-8-yl]piperazine-1-carboxylate](/img/no-structure.png)

![8-[4-(dimethylamino)phenyl]-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004916.png)

![3-(4-methylbenzyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004919.png)

![methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B3004922.png)

![Ethyl (5-(2-(benzylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B3004924.png)